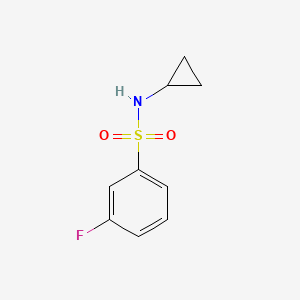
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a trifluoromethylphenyl group and a propanamide chain attached to a dimethylphenyl group. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the trifluoromethylphenyl group through electrophilic aromatic substitution. The final step involves the formation of the propanamide chain via amide bond formation, using reagents such as carboxylic acids and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Dimethylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)propanamide
- N-(2,6-Dimethylphenyl)-3-(5-(2-methylphenyl)furan-2-yl)propanamide
- N-(2,6-Dimethylphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)propanamide
Uniqueness
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target molecules, potentially leading to improved efficacy in its applications.
Propriétés
Numéro CAS |
853333-28-5 |
|---|---|
Formule moléculaire |
C22H20F3NO2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide |
InChI |
InChI=1S/C22H20F3NO2/c1-14-6-5-7-15(2)21(14)26-20(27)13-11-16-10-12-19(28-16)17-8-3-4-9-18(17)22(23,24)25/h3-10,12H,11,13H2,1-2H3,(H,26,27) |
Clé InChI |
MHVAKOOXGGOJNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)

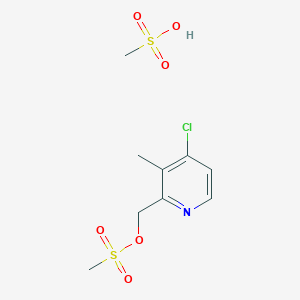
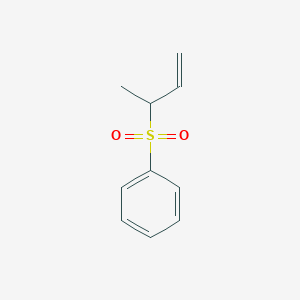
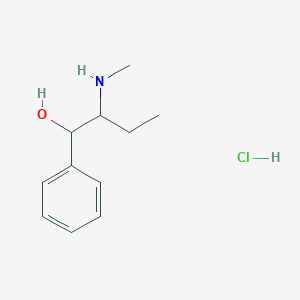


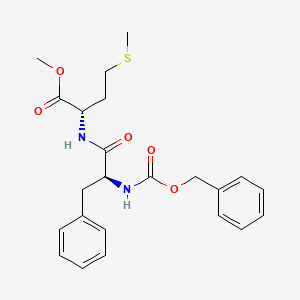

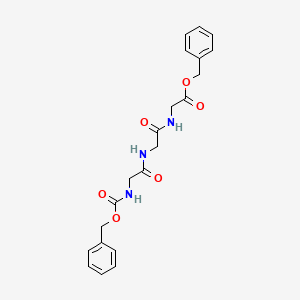
![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)
